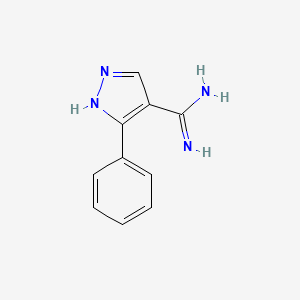

3-phenyl-1H-pyrazole-4-carboximidamide

Description

Properties

IUPAC Name |

5-phenyl-1H-pyrazole-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-10(12)8-6-13-14-9(8)7-4-2-1-3-5-7/h1-6H,(H3,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMHFBKNAYZVTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound Analogs

| Compound ID | 5-Phenyl Substituent | Core Structure | Notable Features |

|---|---|---|---|

| Parent | None (3-phenyl only) | 1H-pyrazole (aromatic) | Baseline structure |

| 1 | 4-Methoxy | 4,5-dihydro-1H-pyrazole | EDG, enhanced π-stacking |

| 3 | 4-Chloro | 4,5-dihydro-1H-pyrazole | EWG, increased polarity |

| 4 | 2-Bromo | 4,5-dihydro-1H-pyrazole | Steric hindrance, high logP |

| 6 | 2,4-Dichloro | 4,5-dihydro-1H-pyrazole | Dual EWG, strong electrophilicity |

| 9 | 3-Nitro | 4,5-dihydro-1H-pyrazole | Strong EWG, redox sensitivity |

| 10 | 4-Bromo | 4,5-dihydro-1H-pyrazole | High molecular weight |

Preparation Methods

General Synthetic Strategies

The synthesis of 3-phenyl-1H-pyrazole-4-carboximidamide typically proceeds through the following key stages:

- Construction of the pyrazole core with a phenyl substituent at position 3.

- Introduction or transformation of a functional group at position 4 to a carboximidamide.

The most common approaches are detailed below.

Stepwise Preparation Methods

Pyrazole Core Construction

Method Overview:

The pyrazole ring is generally synthesized via condensation of a 1,3-dicarbonyl compound (such as ethyl acetoacetate) with phenylhydrazine. This reaction forms the 3-phenylpyrazole skeleton, which is the foundation for further functionalization.

- Reactants: Ethyl acetoacetate + Phenylhydrazine

- Solvent: Ethanol or acetic acid

- Conditions: Reflux, acid catalyst (optional)

- Product: 3-phenyl-1H-pyrazole (with an ester or ketone at position 4, depending on the starting material).

Functionalization at Position 4

Aminolysis of Pyrazole-4-carboxylic Acid Esters

A widely adopted industrial and laboratory method involves aminolysis of a 3-phenyl-1H-pyrazole-4-carboxylic acid ester with guanidine or aminoguanidine to yield the carboximidamide derivative.

- Step 1: Synthesize 3-phenyl-1H-pyrazole-4-carboxylic acid ester (from the condensation above, followed by esterification if necessary).

- Step 2: React ester with guanidine or aminoguanidine in the presence of a base.

- Solvent: Ethanol, methanol, or DMF

- Base: Sodium ethoxide, potassium carbonate, or non-nucleophilic bases

- Temperature: 60–100°C

- Time: 6–24 hours.

- Avoids hazardous acid chlorides.

- Fewer steps and less waste compared to older methods.

- Requires careful control of base to prevent side reactions.

- Purification may require chromatography for high-purity applications.

Direct Condensation with Aminoguanidine

Some protocols utilize direct condensation of pyrazole-4-carbaldehyde derivatives with aminoguanidine to form the carboximidamide group.

- Step 1: Oxidize or functionalize 3-phenylpyrazole to introduce an aldehyde at position 4.

- Step 2: Condense with aminoguanidine bicarbonate in ethanol under acidic conditions.

- Solvent: Ethanol

- Additive: 5 drops of concentrated hydrochloric acid

- Temperature: 60–70°C

- Time: 8–12 hours

- Workup: Evaporation, silica gel chromatography.

- Direct conversion to carboximidamide.

- Good yields and straightforward purification.

- Requires prior synthesis of the aldehyde intermediate.

- Chromatography may be needed for purity.

Comparative Data Table

| Method | Starting Material | Reagent/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|---|---|

| Aminolysis of ester | Pyrazole-4-carboxylic acid ester | Guanidine, base | Ethanol/DMF | 60–100 | 6–24 | 70–90 | Crystallization | Industrial scale, less waste |

| Direct condensation | Pyrazole-4-carbaldehyde | Aminoguanidine, HCl | Ethanol | 60–70 | 8–12 | 65–85 | Chromatography | Requires aldehyde intermediate |

| Older acid chloride method | Pyrazole-4-carboxylic acid | Thionyl chloride, amine | DCM/THF | 0–25 | 1–4 | 50–80 | Aqueous workup | More hazardous, more waste |

Research Findings and Industrial Considerations

- Aminolysis Route: This is currently favored for both laboratory and industrial production due to its operational simplicity, safety, and environmental advantages. The avoidance of acid chlorides and hazardous reagents is a significant benefit.

- Direct Condensation: Useful for rapid synthesis when the aldehyde intermediate is readily available. This method is often used in medicinal chemistry for library synthesis.

- Older Methods: Acid chloride or coupling agent-based methods are largely obsolete due to safety and waste concerns, except in specialized laboratory settings.

Q & A

Q. How can polymorphic forms of this compound be identified and characterized?

Q. What in vivo models are appropriate for evaluating the compound’s neuroprotective or anticancer potential?

- Use xenograft models (e.g., HCT-116 colorectal cancer) for antitumor efficacy. For neuroprotection, employ MPTP-induced Parkinson’s disease models in rodents. Monitor pharmacokinetics via LC-MS/MS of plasma and tissue homogenates .

Data Interpretation and Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across studies?

- Re-analyze raw data for normalization methods (e.g., MTT vs. ATP-based assays). Check for differences in cell confluence at treatment initiation. Perform meta-analyses using tools like RevMan to quantify heterogeneity .

Q. What statistical methods are robust for analyzing dose-response relationships in enzymatic inhibition studies?

- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients. Apply bootstrap resampling to estimate confidence intervals. Compare models (e.g., log-logistic vs. sigmoidal) via Akaike’s Information Criterion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.